2-(2-Fluorophenyl)thiophene
Overview
Description
2-(2-Fluorophenyl)thiophene is an organic compound with the molecular formula C10H7FS. It consists of a thiophene ring substituted with a fluorophenyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a fluorophenyl halide in the presence of a palladium catalyst . Another method includes the direct fluorination of thiophene using molecular fluorine, although this process requires careful control due to the high reactivity of fluorine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-(2-Fluorophenyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)thiophene involves its interaction with various molecular targets. For instance, in anti-inflammatory applications, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 2-Fluorothiophene
- 3-Fluorothiophene
- 2-(3-Fluorophenyl)thiophene
Comparison: 2-(2-Fluorophenyl)thiophene is unique due to the position of the fluorophenyl group, which influences its chemical reactivity and biological activity. Compared to 2-Fluorothiophene and 3-Fluorothiophene, the presence of the phenyl ring in this compound provides additional sites for functionalization and potential interactions with biological targets .
Biological Activity
2-(2-Fluorophenyl)thiophene is an organic compound characterized by a thiophene ring substituted with a fluorophenyl group at the second position. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H7FS. The compound features a five-membered aromatic thiophene ring with a fluorinated phenyl substituent, which enhances its chemical reactivity and biological activity.
Property | Details |
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Molecular Formula | C10H7FS |
Structural Features | Thiophene ring with fluorophenyl group |
Unique Properties | Potential anti-inflammatory activity |
Research indicates that this compound exhibits significant biological activity by targeting key enzymes involved in inflammatory pathways. Its primary action is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the arachidonic acid pathway responsible for producing pro-inflammatory mediators. By inhibiting these enzymes, the compound may effectively reduce inflammation at the cellular level.
Anti-Inflammatory Activity
Studies have demonstrated that this compound possesses anti-inflammatory properties. The compound's ability to inhibit COX and LOX suggests potential therapeutic benefits for conditions characterized by inflammation, such as arthritis and other inflammatory diseases .
Antimicrobial Activity
In addition to its anti-inflammatory effects, preliminary research has indicated that thiophene derivatives, including this compound, may exhibit antimicrobial properties. This is particularly relevant in the context of emerging multidrug-resistant strains of bacteria .
Case Studies and Research Findings
- Inhibition Studies : A study highlighted that this compound effectively inhibited COX-1 and COX-2 enzymes in vitro, demonstrating a dose-dependent response. The compound showed an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
- Comparative Analysis : A comparative analysis of various thiophene derivatives revealed that this compound exhibited superior anti-inflammatory activity compared to other structurally similar compounds. This was attributed to the unique positioning of the fluorine atom, which enhances electron-withdrawing effects and increases binding affinity to target enzymes .
- Antitubercular Activity : In a screening for novel antitubercular compounds, derivatives related to thiophenes showed promising results against Mycobacterium tuberculosis. While specific data on this compound was limited, its structural analogs demonstrated significant potency, suggesting a potential avenue for further exploration .
Properties
IUPAC Name |
2-(2-fluorophenyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWFSGWLAWEBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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